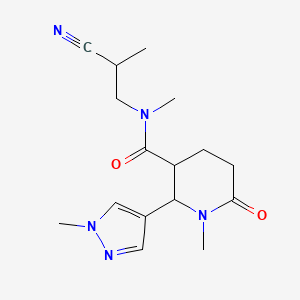
N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a unique combination of a dioxane ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,4-dioxane-2-methanol with 4,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring or the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide
- N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide
- N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
This compound is unique due to its specific combination of a dioxane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-4,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7-8(2)13-14-10(7)11(15)12-5-9-6-16-3-4-17-9/h9H,3-6H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPPHPFTWXXXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NCC2COCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178332.png)
![5-[4-(4-Methylcyclohexyl)piperazine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7178333.png)
![4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7178349.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide](/img/structure/B7178354.png)
![4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7178361.png)
![4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B7178367.png)
![[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178372.png)
![4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B7178375.png)

![1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7178394.png)
![(3-chlorophenyl)-[4-(4,5-dimethyl-1H-pyrazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7178402.png)
![(4,5-dimethyl-1H-pyrazol-3-yl)-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7178416.png)
